XLogP3 Lipophilicity: Boc-L-Cys(Et)-OH (1.6) vs. Boc-Cys(Me)-OH (1.2) — A 33% Higher Computed LogP Driving Differential RP-HPLC Retention
Boc-L-Cys(Et)-OH exhibits a computed XLogP3 of 1.6, compared with 1.2 for Boc-Cys(Me)-OH, as determined by the identical PubChem XLogP3 3.0 algorithm [1][2]. This 0.4 log unit difference corresponds to a ~2.5-fold higher octanol/water partition coefficient for the S-ethyl derivative, translating to measurably longer retention on C18 reversed-phase columns under standard peptide purification conditions. The increased lipophilicity arises from the additional methylene unit in the S-ethyl substituent (C₂H₅–S– vs. CH₃–S–) and is relevant for separating the protected amino acid from more polar synthesis byproducts during HPLC purification [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem CID 12854297) |
| Comparator Or Baseline | Boc-Cys(Me)-OH: XLogP3 = 1.2 (PubChem CID 7018744) |
| Quantified Difference | ΔXLogP3 = +0.4 (33% higher for Et vs. Me) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); consistent computational method applied to both compounds |
Why This Matters
Higher lipophilicity provides greater RP-HPLC retention, facilitating separation from polar impurities and enabling more efficient purification of peptides incorporating this building block, a critical factor for procurement decisions when downstream purification robustness is a priority.
- [1] PubChem CID 12854297. Boc-S-ethyl-L-cysteine. Computed Properties: XLogP3-AA = 1.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12854297 View Source
- [2] PubChem CID 7018744. N-Boc-S-methyl-L-cysteine. Computed Properties: XLogP3-AA = 1.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7018744 View Source
